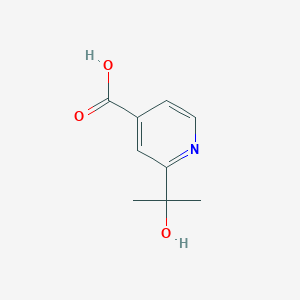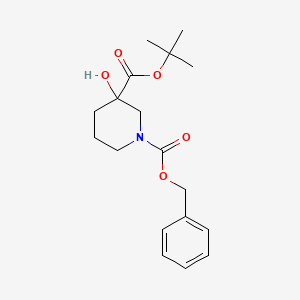
3-(Bromomethyl)cyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)cyclobutan-1-amine is an organic compound with the molecular formula C5H10BrN. It is a cyclobutane derivative where a bromomethyl group is attached to the third carbon of the cyclobutane ring, and an amine group is attached to the first carbon. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)cyclobutan-1-amine typically involves the bromination of cyclobutan-1-amine. One common method is the reaction of cyclobutan-1-amine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. This reaction selectively brominates the methyl group attached to the cyclobutane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. These reactions typically occur in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include cyclobutan-1-amine derivatives with various substituents replacing the bromine atom.
Oxidation: Products include cyclobutanone derivatives.
Reduction: Products include cyclobutan-1-amine with a methyl group instead of a bromomethyl group.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of cyclobutane derivatives on biological systems, including enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)cyclobutan-1-amine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutan-1-amine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)cyclobutan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
3-(Hydroxymethyl)cyclobutan-1-amine: Contains a hydroxyl group instead of bromine, resulting in different chemical properties and applications.
Uniqueness
3-(Bromomethyl)cyclobutan-1-amine is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a versatile compound in organic synthesis and research.
Eigenschaften
Molekularformel |
C5H10BrN |
|---|---|
Molekulargewicht |
164.04 g/mol |
IUPAC-Name |
3-(bromomethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H10BrN/c6-3-4-1-5(7)2-4/h4-5H,1-3,7H2 |
InChI-Schlüssel |
HFJYIBSNZVHJEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


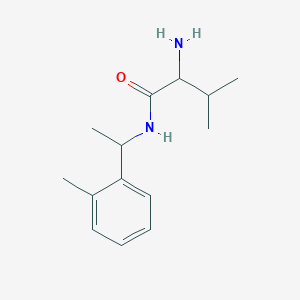
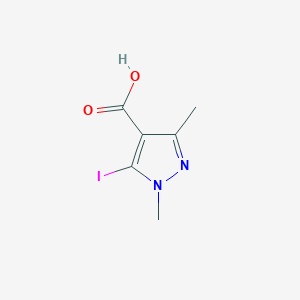
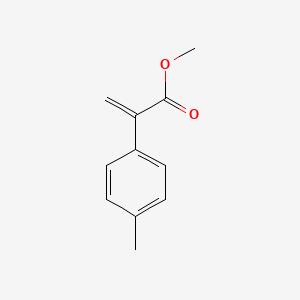

![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
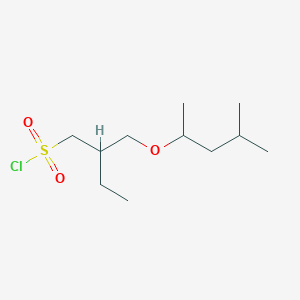

![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
![Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B13494155.png)
![tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13494163.png)

